H-Val-Arg-Gln-His-Asn-Pro-Arg-OH
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Overview
Description
The compound H-Val-Arg-Gln-His-Asn-Pro-Arg-OH is a peptide composed of the amino acids valine, arginine, glutamine, histidine, asparagine, proline, and arginine. Peptides like this one are often studied for their biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides such as H-Val-Arg-Gln-His-Asn-Pro-Arg-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence, which is activated by reagents like HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of peptides can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of peptides.
Chemical Reactions Analysis
Types of Reactions
Peptides like H-Val-Arg-Gln-His-Asn-Pro-Arg-OH can undergo various chemical reactions, including:
Oxidation: This can occur at the side chains of amino acids like histidine and arginine.
Reduction: Disulfide bonds in peptides can be reduced using reagents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create peptide analogues with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents like HBTU.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols.
Scientific Research Applications
Chemistry
Peptides like H-Val-Arg-Gln-His-Asn-Pro-Arg-OH are used as model compounds to study peptide chemistry, including synthesis, folding, and stability.
Biology
In biological research, these peptides can be used to study protein-protein interactions , enzyme-substrate interactions, and cellular signaling pathways.
Medicine
Peptides have potential therapeutic applications, including as enzyme inhibitors , antimicrobial agents , and drug delivery systems .
Industry
In the industrial sector, peptides are used in the development of biomaterials , cosmetics , and nutraceuticals .
Mechanism of Action
The mechanism of action of peptides like H-Val-Arg-Gln-His-Asn-Pro-Arg-OH involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. For example, some peptides can inhibit enzymes by binding to their active sites, preventing substrate access.
Comparison with Similar Compounds
Similar Compounds
- H-Asn-Arg-Val-Tyr-Val-His-Pro-Phe-OH
- H-Thr-Pro-Asn-Gln-Arg-Gln-Asn-Val-Cys-OH
Uniqueness
H-Val-Arg-Gln-His-Asn-Pro-Arg-OH is unique due to its specific sequence of amino acids, which determines its biological activity and interaction with molecular targets . The presence of multiple arginine residues, for example, can enhance its binding affinity to negatively charged molecules.
Properties
CAS No. |
212247-60-4 |
---|---|
Molecular Formula |
C37H63N17O10 |
Molecular Weight |
906.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C37H63N17O10/c1-18(2)28(40)33(61)50-20(6-3-11-46-36(41)42)29(57)49-21(9-10-26(38)55)30(58)52-23(14-19-16-45-17-48-19)31(59)53-24(15-27(39)56)34(62)54-13-5-8-25(54)32(60)51-22(35(63)64)7-4-12-47-37(43)44/h16-18,20-25,28H,3-15,40H2,1-2H3,(H2,38,55)(H2,39,56)(H,45,48)(H,49,57)(H,50,61)(H,51,60)(H,52,58)(H,53,59)(H,63,64)(H4,41,42,46)(H4,43,44,47)/t20-,21-,22-,23-,24-,25-,28-/m0/s1 |
InChI Key |
SILXJIRTKYXPBM-QOTDWYQRSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)N)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)N |
Origin of Product |
United States |
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